molecular formula C16H19N3O5 B14372840 Pyroglutamyl-phenylalanyl-glycine CAS No. 90986-81-5

Pyroglutamyl-phenylalanyl-glycine

Cat. No.: B14372840
CAS No.: 90986-81-5
M. Wt: 333.34 g/mol
InChI Key: LWWHTUJRIBFTIP-RYUDHWBXSA-N
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Description

Pyroglutamyl-phenylalanyl-glycine is a tripeptide composed of pyroglutamic acid (pGlu), phenylalanine (Phe), and glycine (Gly). The pyroglutamyl modification at the N-terminus enhances stability against aminopeptidases, a feature common to peptides with pyroglutamate residues .

Properties

CAS No.

90986-81-5

Molecular Formula

C16H19N3O5

Molecular Weight

333.34 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]acetic acid

InChI

InChI=1S/C16H19N3O5/c20-13-7-6-11(18-13)16(24)19-12(15(23)17-9-14(21)22)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,17,23)(H,18,20)(H,19,24)(H,21,22)/t11-,12-/m0/s1

InChI Key

LWWHTUJRIBFTIP-RYUDHWBXSA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)O

Canonical SMILES

C1CC(=O)NC1C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyroglutamyl-phenylalanyl-glycine typically involves the stepwise coupling of the three amino acids. The process begins with the protection of the amino and carboxyl groups to prevent unwanted side reactions. The protected pyroglutamic acid is first coupled with phenylalanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The resulting dipeptide is then deprotected and coupled with glycine under similar conditions to yield the final tripeptide .

Industrial Production Methods: Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. SPPS involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. This method is advantageous due to its automation potential and high yield .

Chemical Reactions Analysis

Types of Reactions: Pyroglutamyl-phenylalanyl-glycine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include modified peptides with altered functional groups, which can have different biological activities and properties .

Scientific Research Applications

Pyroglutamyl-phenylalanyl-glycine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyroglutamyl-phenylalanyl-glycine involves its interaction with specific molecular targets and pathways. The pyroglutamic acid residue can modulate the activity of enzymes involved in the glutathione cycle, while the phenylalanine and glycine residues can interact with neurotransmitter receptors and transporters. These interactions can influence various physiological processes, including neurotransmission and cellular metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares pyroglutamyl-phenylalanyl-glycine with structurally or functionally related compounds, based on the evidence provided:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features Hydrogen Bonding (Donors/Acceptors) Applications
This compound N/A Inferred: C₁₈H₂₂N₃O₆ ~388.4 (estimated) N-terminal pGlu, Phe aromatic side chain, Gly C-term ~5 donors, ~8 acceptors (estimated) Peptide therapeutics, enzyme studies, stability research (analogous to )
Pyroglutamyl-glutamyl-asparaginyl-glycine 91856-42-7 C₁₆H₂₂N₄O₁₀ 430.37 Longer chain (tetrapeptide), acidic residues (Glu, Asp) 7 donors, 10 acceptors Biochemical assays, substrate for proteolytic enzymes
Phenylacetyl glycine 500-98-1 C₁₀H₁₁NO₃ 193.20 Phenylacetyl group linked to glycine 3 donors, 4 acceptors Metabolic studies, urinary biomarker for gut dysbiosis
Phenyllactic acid 828-01-3 C₉H₁₀O₃ 166.18 Hydroxyl-substituted phenyl group, carboxylic acid 2 donors, 3 acceptors Antimicrobial agent, role in phenylketonuria pathology

Key Findings from Comparative Analysis:

Structural Complexity: this compound is less complex than pyroglutamyl-glutamyl-asparaginyl-glycine, which contains additional acidic residues (Glu, Asp) and a higher hydrogen-bonding capacity . This may influence solubility and receptor-binding specificity.

Functional Differences :

  • Enzymatic Stability : The pyroglutamyl group in both tri- and tetrapeptides confers resistance to exopeptidases, unlike phenylacetyl glycine, which is susceptible to hydrolysis .
  • Biological Activity : Phenyllactic acid, a smaller metabolite, exhibits antimicrobial properties, whereas this compound’s larger size and peptide backbone suggest roles in signaling or substrate mimicry .

Research Applications :

  • Pyroglutamyl-containing peptides are prioritized in drug design for their stability, while phenylacetyl glycine is used as a biomarker in metabolic disorders . Phenyllactic acid is studied for its inhibitory effects on pathogens like Candida spp. .

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